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Introduction

Flutomidate, and more specifically its radiolabeled analogue [**C]metomidate, is a positron
emission tomography (PET) tracer with high specificity for adrenocortical tissue. Its uptake is
primarily mediated by the enzymes 11[3-hydroxylase (CYP11B1) and aldosterone synthase
(CYP11B2), which are key in steroidogenesis. This specificity allows for the differentiation of
adrenocortical tumors from non-adrenocortical lesions, including metastases from other primary
cancers. Furthermore, [**C]metomidate can be utilized to identify and quantify metastatic
lesions of adrenocortical origin. These application notes provide a comprehensive overview of
the quantitative analysis of Flutomidate ([1:C]metomidate) uptake in metastatic lesions,
including detailed protocols for key experiments.

Data Presentation: Quantitative Uptake of
['*C]metomidate in Adrenal and Metastatic Lesions

The following tables summarize the standardized uptake values (SUV) for [11C]metomidate in
various adrenal lesions, providing a quantitative basis for the differentiation of these tumors.

Table 1: ['1C]metomidate Uptake (SUV) in Adrenal Tumors
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Tumor Type Median SUV SUV Range Reference
Adrenocortical

_ 28.0 - [1]
Carcinoma

Hormonally Active

12.7 9.1-26.1 [1]
Adenoma
Nonsecretory

12.2 7.8-25.4 [1]
Adenoma
Normal Adrenal Gland 9.4 4.6-13.8 [1]
Pheochromocytoma 9.15 (mean) 7.8-10.5 [1]
Noncortical

3.5 (mean) 2.0-6.2 [1]

Malignancies

Table 2: Quantitative Criteria for Differentiating Adrenocortical Tumors using [**C]metomidate
PET

Specificity/Sensitiv

Parameter Value it Reference
ity
95% sensitivity for

Tumor Peak SUV >24.3 )
adrenocortical tumor

Tumor-to-Normal 14 99.5% chance of

> 1.
Adrenal Ratio adrenocortical tumor

87% specificity, 76%

SUVmax Ratio (Tumor o
1.25:1 sensitivity for

vs. Normal Adrenal) | lizati
ateralization

Signaling Pathway

The uptake of [**C]metomidate is intrinsically linked to the steroidogenesis pathway, specifically
the activity of CYP11B1 and CYP11B2.
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Caption: Simplified adrenal steroidogenesis pathway highlighting the inhibitory targets of
[*1C]metomidate.

Experimental Protocols

['*C]metomidate PET/CT Imaging Protocol for Adrenal
Tumors

This protocol is adapted from clinical studies on [**C]metomidate PET/CT imaging.
a. Patient Preparation:

» Patients may be pre-treated with dexamethasone for 3 days prior to the scan to suppress
ACTH and reduce background uptake in normal adrenal tissue.

o Fasting for at least 4-6 hours prior to the scan is recommended.

e Blood glucose levels should be monitored.

b. Radiotracer Administration:

e An intravenous line should be established.

e Adose of 150-500 MBq of [**C]metomidate is administered intravenously.

c. Image Acquisition:

e Alow-dose CT scan is performed for attenuation correction and anatomical localization.
o PET acquisition begins 30-35 minutes after tracer injection.

e Dynamic or static PET images are acquired over the adrenal glands for approximately 10-45
minutes.

d. Image Analysis:
o PET images are reconstructed with attenuation and decay correction.

e Regions of interest (ROIs) are drawn on the tumor and contralateral normal adrenal gland.
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o Standardized Uptake Values (SUV) are calculated for each ROI. The SUVmax (maximum
SUV in the ROI) is typically used for quantitative analysis.

Caption: Workflow for [**C]metomidate PET/CT imaging and analysis.

In Vitro [**C]metomidate Uptake Assay in Adrenocortical
Carcinoma Cells (NCI-H295R)

This protocol provides a framework for assessing [**C]metomidate uptake in a relevant cell line.
a. Cell Culture:

e Culture NCI-H295R cells in appropriate media (e.g., DMEM/F12 supplemented with ITS+
and serum) at 37°C in a humidified 5% CO:2 incubator.

 Plate cells in 24-well plates at a density of 1-2 x 10° cells/well and allow them to adhere
overnight.

b. Uptake Assay:
e Wash cells twice with pre-warmed phosphate-buffered saline (PBS).

e Add 0.5 mL of uptake buffer (e.g., Krebs-Ringer bicarbonate buffer) containing
[*1C]metomidate (e.g., 0.1-1 uCi/mL) to each well.

 Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

o To determine non-specific uptake, incubate a parallel set of wells with an excess of non-
radiolabeled metomidate.

o Terminate the uptake by aspirating the radioactive media and washing the cells three times
with ice-cold PBS.

e Lyse the cells with 0.5 mL of 0.1 M NaOH or a suitable lysis buffer.
» Measure the radioactivity in the cell lysate using a gamma counter.

o Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
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o Express the uptake as a percentage of the added dose per milligram of protein.

In Vivo Biodistribution of [**C]metomidate in a Mouse
Model

This protocol outlines a typical biodistribution study in a tumor-bearing mouse model.
a. Animal Model:

e Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic NCI-
H295R xenografts.

e Tumors should reach a suitable size (e.g., 100-200 mms3) before the study.
b. Radiotracer Injection:

o Administer a known amount of [*1C]metomidate (e.g., 5-10 uCi) to each mouse via tail vein
injection.

c. Tissue Harvesting:

At various time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize a cohort of
mice (n=3-5 per time point).

e Collect blood samples via cardiac puncture.

o Dissect and collect major organs (e.g., tumor, adrenal glands, liver, spleen, kidneys, muscle,
brain, heart, lungs) and weigh them.

d. Radioactivity Measurement:
e Measure the radioactivity in the collected tissues and blood samples using a gamma counter.
» Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Caption: Workflow for an in vivo biodistribution study of [*1C]metomidate.

Conclusion
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The quantitative analysis of Flutomidate ([**C]Jmetomidate) uptake provides a powerful tool for
the non-invasive characterization of adrenal lesions and their metastases. The high specificity
of [*C]metomidate for adrenocortical tissue, quantifiable through SUV measurements, allows
for accurate differentiation from non-adrenocortical metastases. The detailed protocols
provided herein offer a foundation for researchers and clinicians to implement and further
investigate the utility of this tracer in oncology and endocrinology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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